Cas no 133430-99-6 (Tert-Butyl(4-iodophenoxy)dimethylsilane)
Tert-Butyl(4-iodophenoxy)dimethylsilane Chemical and Physical Properties
Names and Identifiers
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- (4-iodophenoxy)(tert-butyl)dimethylsilane
- tert-Butyl(4-iodophenoxy)dimethylsilane
- FVXATZLWJPLBPP-UHFFFAOYSA-N
- Benzene, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-iodo-
- 4-(t-butyldimethylsilyloxy)iodobenzene
- tert-Butyldimethyl(4-iodophenoxy)silane
- tert-Butyl-(4-iodophenoxy)dimethylsilane
- Tert-butyl-(4-iodophenoxy)-dimethyl-silane
- tert-Butyl-(4-iodo-phenoxy)-dimethyl-silane
- 1-iodo-4-[[dimethyl(1,1-dimethylethyl)silyl]oxy]-benzene
- Tert-Butyl(4-iodophenoxy)dimethylsilane
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- Inchi: 1S/C12H19IOSi/c1-12(2,3)15(4,5)14-11-8-6-10(13)7-9-11/h6-9H,1-5H3
- InChI Key: FVXATZLWJPLBPP-UHFFFAOYSA-N
- SMILES: IC1C=CC(=CC=1)O[Si](C)(C)C(C)(C)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 202
- Topological Polar Surface Area: 9.2
Tert-Butyl(4-iodophenoxy)dimethylsilane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6186274-0.05g |
tert-butyl(4-iodophenoxy)dimethylsilane |
133430-99-6 | 95% | 0.05g |
$575.0 | 2023-11-13 | |
| Enamine | EN300-6186274-0.1g |
tert-butyl(4-iodophenoxy)dimethylsilane |
133430-99-6 | 95% | 0.1g |
$603.0 | 2023-11-13 | |
| Enamine | EN300-6186274-0.25g |
tert-butyl(4-iodophenoxy)dimethylsilane |
133430-99-6 | 95% | 0.25g |
$630.0 | 2023-11-13 | |
| Enamine | EN300-6186274-0.5g |
tert-butyl(4-iodophenoxy)dimethylsilane |
133430-99-6 | 95% | 0.5g |
$658.0 | 2023-11-13 | |
| Enamine | EN300-6186274-1g |
tert-butyl(4-iodophenoxy)dimethylsilane |
133430-99-6 | 95% | 1g |
$685.0 | 2023-11-13 | |
| Enamine | EN300-6186274-2.5g |
tert-butyl(4-iodophenoxy)dimethylsilane |
133430-99-6 | 95% | 2.5g |
$1343.0 | 2023-11-13 | |
| Enamine | EN300-6186274-5g |
tert-butyl(4-iodophenoxy)dimethylsilane |
133430-99-6 | 95% | 5g |
$1987.0 | 2023-11-13 | |
| Enamine | EN300-6186274-10g |
tert-butyl(4-iodophenoxy)dimethylsilane |
133430-99-6 | 95% | 10g |
$2946.0 | 2023-11-13 | |
| Aaron | AR009ZBL-100mg |
(4-iodophenoxy)(tert-butyl)dimethylsilane |
133430-99-6 | 97% | 100mg |
$140.00 | 2025-02-13 | |
| Aaron | AR009ZBL-250mg |
(4-iodophenoxy)(tert-butyl)dimethylsilane |
133430-99-6 | 97% | 250mg |
$238.00 | 2025-02-13 |
Tert-Butyl(4-iodophenoxy)dimethylsilane Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on Tert-Butyl(4-iodophenoxy)dimethylsilane
Tert-Butyl(4-Iodophenoxy)Dimethylsilane: A Comprehensive Overview
Tert-butyl(4-iodophenoxy)dimethylsilane, also known by its CAS number 133430-99-6, is a versatile organosilicon compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which combines a tert-butyl group, a phenoxy group substituted with an iodine atom, and a dimethylsilyl group. The combination of these functional groups makes it highly valuable in organic synthesis, materials science, and drug discovery.
The synthesis of tert-butyl(4-iodophenoxy)dimethylsilane typically involves multi-step reactions, often starting from phenol derivatives. The introduction of the iodine substituent at the para position of the phenol ring is crucial for its reactivity and selectivity in subsequent reactions. Recent studies have highlighted the importance of iodine as a leaving group in various coupling reactions, making this compound an ideal precursor for constructing complex molecular architectures.
In terms of chemical properties, tert-butyl(4-iodophenoxy)dimethylsilane exhibits excellent thermal stability and reactivity under mild conditions. Its siloxane backbone provides flexibility in molecular design, while the tert-butyl group offers steric protection during sensitive transformations. The presence of the phenoxy group further enhances its compatibility with aromatic systems, making it a valuable building block in heterocyclic chemistry.
One of the most notable applications of this compound is in the field of organic synthesis. Researchers have utilized tert-butyl(4-iodophenoxy)dimethylsilane as a key intermediate in the construction of biologically active molecules. For instance, recent studies have demonstrated its effectiveness in Suzuki-Miyaura cross-coupling reactions, where the iodine substituent facilitates efficient coupling with boronic acids to form biaryl structures. These structures are highly relevant in drug discovery programs targeting various therapeutic areas.
Beyond organic synthesis, tert-butyl(4-iodophenoxy)dimethylsilane has found applications in materials science. Its ability to undergo controlled polymerization under specific conditions makes it a promising candidate for developing advanced materials with tailored properties. For example, recent research has explored its use as a precursor for silicone-based polymers with enhanced mechanical and thermal stability.
From an environmental standpoint, tert-butyl(4-iodophenoxy)dimethylsilane has been studied for its biodegradability and eco-friendly properties. Researchers have reported that under certain conditions, this compound can undergo hydrolysis to form less hazardous byproducts, making it a more sustainable alternative to traditional organosilicon compounds.
In conclusion, tert-butyl(4-iodophenoxy)dimethylsilane (CAS No. 133430-99-6) is a multifaceted compound with immense potential across various chemical disciplines. Its unique structure and reactivity make it an indispensable tool in organic synthesis, materials science, and drug discovery. As research continues to uncover new applications and improvements in its synthesis and utilization, this compound is poised to play an even greater role in advancing modern chemistry.
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